molecular formula C12H14N2O2S B1430588 4-tert-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1707392-17-3

4-tert-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B1430588
CAS No.: 1707392-17-3
M. Wt: 250.32 g/mol
InChI Key: VKZQUUPBDLIHKT-UHFFFAOYSA-N
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Description

4-tert-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is a sophisticated heterocyclic compound designed for medicinal chemistry and antibacterial research. It features a hybrid structure incorporating two privileged pharmacophores: a 1H-pyrrole ring and a 1,3-thiazole nucleus. The pyrrole heterocycle is a significant structural component in many natural products and FDA-approved drugs, known for its role in molecules that interact with various biological targets . Similarly, the thiazole ring is a versatile scaffold found in a wide range of therapeutic agents, including antibiotics, and is known for its aromatic properties and ability to participate in diverse chemical reactions . This unique combination makes the compound a valuable intermediate for constructing novel chemical libraries. Researchers can utilize it in the design and synthesis of new molecules aimed at addressing the critical challenge of antibacterial resistance . The structure is optimized for further derivatization, particularly through its carboxylic acid functional group, allowing for the exploration of structure-activity relationships (SAR). This product is intended for use in laboratory research as a building block in the development of potential therapeutic agents. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-tert-butyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-12(2,3)9-8(10(15)16)17-11(13-9)14-6-4-5-7-14/h4-7H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZQUUPBDLIHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(SC(=N1)N2C=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-tert-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and potential anticancer properties, supported by case studies and research findings.

The molecular formula of this compound is C12H14N2O2SC_{12}H_{14}N_{2}O_{2}S with a molecular weight of 250.32 g/mol. It is characterized by a thiazole ring fused with a pyrrole moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC12H14N2O2SC_{12}H_{14}N_{2}O_{2}S
Molecular Weight250.32 g/mol
CAS Number1707392-17-3
Minimum Purity95%

Antibacterial Activity

Recent studies have highlighted the antibacterial potency of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazoles have shown Minimum Inhibitory Concentration (MIC) values as low as 0.008 μg/mL against pathogens such as Streptococcus pneumoniae and Staphylococcus aureus .

Case Study: Antibacterial Efficacy

A comparative study demonstrated that thiazole derivatives were more effective than traditional antibiotics like ampicillin and streptomycin in inhibiting bacterial growth. The study reported IC50 values for these compounds ranging from 0.0033 to 0.046 μg/mL against bacterial topoisomerases, indicating their potential as novel antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, thiazole derivatives have been evaluated for antifungal activity. Preliminary screening revealed that certain derivatives exhibit moderate antifungal effects against pathogenic fungi, suggesting a broader therapeutic potential .

Anticancer Potential

Emerging research suggests that compounds like this compound may possess anticancer properties. Studies focusing on the inhibition of specific cancer cell lines have shown promising results, indicating that these compounds can induce apoptosis in cancer cells through various mechanisms .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialMIC values as low as 0.008 μg/mL
AntifungalModerate activity against pathogenic fungi
AnticancerInduces apoptosis in cancer cell lines

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in bacterial DNA replication and repair mechanisms. Specifically, it targets DNA gyrase and topoisomerase IV, which are crucial for bacterial survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its biological efficacy. Modifications to the thiazole ring or the pyrrole moiety can significantly influence its pharmacological properties. For instance, substituents at specific positions on the thiazole ring enhance binding affinity to target enzymes .

Scientific Research Applications

Medicinal Chemistry Applications

4-tert-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid exhibits significant biological activities, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that thiazole derivatives possess antimicrobial properties. In a study evaluating various thiazole compounds, this compound was tested for its antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity comparable to standard antibiotics such as Ciprofloxacin .

Anticancer Potential

In vitro studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation. Specifically, compounds similar to this compound were tested against various cancer cell lines, including breast cancer (MCF7) and prostate cancer cells. These studies revealed that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as anticancer agents .

Agricultural Applications

The compound's biological activity extends to agricultural applications, particularly as a potential pesticide or herbicide.

Pesticidal Activity

Thiazole derivatives have been investigated for their effectiveness against plant pathogens. Preliminary studies indicate that this compound may inhibit fungal growth in crops, providing a basis for developing new agricultural fungicides .

Materials Science Applications

The unique properties of thiazole compounds also lend themselves to materials science.

Polymer Chemistry

Thiazole derivatives are being explored as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown improvements in material strength and durability under varying environmental conditions .

Case Studies

StudyFocusFindings
Antimicrobial TestingDemonstrated significant antibacterial activity against multiple strains.
Anticancer EfficacyShowed cytotoxic effects on MCF7 breast cancer cells.
Agricultural ApplicationIndicated potential as an effective fungicide against crop pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-tert-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, highlighting variations in substituents, molecular properties, and applications:

Compound Name Substituents (Position 4) Molecular Formula Molecular Weight Purity CAS Number Notable Properties/Applications References
This compound tert-butyl C₁₂H₁₅N₂O₂S ~250–260* N/A N/A Potential anticancer activity (inferred from analogs)
4-Ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid Ethyl C₁₀H₁₀N₂O₂S 222.26 95% 119778-45-9 Intermediate in organic synthesis
4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid Propyl C₁₁H₁₂N₂O₂S 236.29 95% 1031672-01-1 High-throughput phasing in crystallography
4-Butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid Butyl C₁₂H₁₄N₂O₂S 250.32 N/A 1269535-20-7 Lab-scale availability
4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid Methyl C₉H₈N₂O₂S 208.24 95% EN300-191871 Structural simplicity for derivatization
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid Trifluoromethyl C₆H₄F₃NO₂S 211.16 97% 117724-63-7 Electron-withdrawing substituent for reactivity studies

Notes:

  • *Molecular weight estimated based on analogs (e.g., 4-butyl derivative: 250.32).
  • Purity data are inconsistently reported; 95% is common for research-grade compounds .

Key Research Findings and Functional Differences

Steric and Electronic Effects

  • tert-Butyl vs.
  • Electron-Withdrawing Groups : Derivatives like 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid exhibit enhanced reactivity due to the electron-withdrawing trifluoromethyl group, making them suitable for nucleophilic substitution reactions .

Physical Properties

  • Melting Points : While data for the tert-butyl derivative are absent, structurally similar compounds like 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid exhibit melting points of 201–203°C, indicating high thermal stability .

Q & A

Q. What are the standard synthetic routes for preparing 4-tert-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, and how can reaction progress be monitored?

A common method involves coupling reactions between thiazole precursors and pyrrole derivatives. For example, glacial acetic acid is often used as a solvent, and 2,5-dimethoxytetrahydrofuran may serve as a pyrrole ring-forming agent. Reaction progress is monitored via thin-layer chromatography (TLC) to track intermediate formation . Purification typically involves basification with sodium bicarbonate, followed by recrystallization using ethanol .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm substituent positions on the thiazole and pyrrole rings.
  • FTIR spectroscopy to identify carboxylic acid (-COOH) and tertiary butyl (-C(CH₃)₃) functional groups.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtained) to resolve 3D molecular geometry and confirm stereoelectronic effects .

Q. How can researchers determine the purity of this compound, and what thresholds are acceptable for pharmacological studies?

Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm). A purity ≥95% is typically required for biological assays. Impurity profiling should identify residual solvents (e.g., acetic acid) or unreacted intermediates using gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Catalyst screening : Test Brønsted or Lewis acids (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency.
  • Solvent optimization : Replace glacial acetic acid with polar aprotic solvents (e.g., DMF) to reduce side reactions.
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. What computational strategies are used to predict the compound’s electronic properties and binding affinity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution.
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina, focusing on hydrogen bonding with the carboxylic acid group and π-π stacking with the pyrrole ring .

Q. How do structural modifications (e.g., tert-butyl group substitution) impact biological activity?

  • Comparative SAR studies : Synthesize analogs with varying alkyl chains (e.g., isopropyl instead of tert-butyl) and test against control assays (e.g., enzyme inhibition).
  • Crystallographic analysis : Compare X-ray structures to correlate steric bulk (tert-butyl) with conformational rigidity and target binding .

Q. What strategies resolve contradictions in crystallographic data, such as polymorphic forms?

  • SHELX refinement : Use SHELXL for high-resolution data to model disorder in the tert-butyl group or pyrrole ring.
  • Temperature-dependent studies : Collect data at 100 K to minimize thermal motion artifacts.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) to explain polymorphism .

Methodological Considerations

Q. How should researchers address low solubility in aqueous buffers during biological assays?

  • Prodrug design : Convert the carboxylic acid to a methyl ester for improved lipophilicity, then hydrolyze in vivo.
  • Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain compound stability .

Q. What analytical workflows validate stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then analyze degradation products via LC-MS.
  • Long-term stability : Store at 4°C in amber vials and monitor purity monthly .

Data Interpretation and Reporting

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity results?

  • Conformational sampling : Use molecular dynamics (MD) simulations to assess flexible regions (e.g., pyrrole-thiazole dihedral angles) not captured in static docking.
  • Solvent effects : Recalculate binding free energies with implicit solvent models (e.g., PBS) to improve correlation with in vitro data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-tert-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
4-tert-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

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